(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031260-46-3
VCID: VC4456462
InChI: InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13;/h1-4H,5,13H2;1H
SMILES: C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN.Cl
Molecular Formula: C9H9ClF3N3
Molecular Weight: 251.64

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride

CAS No.: 2031260-46-3

Cat. No.: VC4456462

Molecular Formula: C9H9ClF3N3

Molecular Weight: 251.64

* For research use only. Not for human or veterinary use.

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanamine hydrochloride - 2031260-46-3

Specification

CAS No. 2031260-46-3
Molecular Formula C9H9ClF3N3
Molecular Weight 251.64
IUPAC Name [3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C9H8F3N3.ClH/c10-9(11,12)8(14-15-8)7-3-1-2-6(4-7)5-13;/h1-4H,5,13H2;1H
Standard InChI Key MJNDYMNWFMKZPI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, [3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanamine hydrochloride, reflects its structural components:

  • A phenyl ring substituted at the meta position with a 3-(trifluoromethyl)-3H-diazirin-3-yl group.

  • A methanamine (-CH₂NH₂) moiety at the benzylic position.

  • A hydrochloride counterion for solubility enhancement .

The diazirine ring (C=N=N) is a three-membered heterocycle known for its photolability, enabling covalent bond formation with proximal biomolecules upon UV irradiation . The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, critical for membrane permeability in biological studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClF₃N₃
Molecular Weight251.63 g/mol
CAS Number2031260-46-3
EC Number870-615-4
Purity (NMR)≥95.0%
Storage ConditionsRoom temperature, dry, cool

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data confirm the structure:

  • ¹H NMR signals at δ 7.50 (s, 1H), 7.22 (s, 1H), and 7.11 (s, 1H) correspond to aromatic protons, while δ 3.86 (s, 2H) and 1.80 (br, 2H) align with the methanamine group .

  • ¹³C NMR reveals peaks for the diazirine ring (δ 144.2), trifluoromethyl carbon (δ 123.3, q), and aromatic carbons (δ 132.0–125.4) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

  • Diazirine Ring Formation: Reaction of a benzylamine precursor with trifluoroacetamidine under oxidative conditions to install the diazirine moiety .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

A representative pathway from the literature involves:

  • Step 1: Bromination of 3-(trifluoromethyl)-3H-diazirin-3-ylbenzene to yield 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl bromide .

  • Step 2: Nucleophilic substitution with ammonia to form the methanamine intermediate, followed by HCl neutralization .

Optimization Challenges

Key challenges include:

  • Diazirine Stability: The diazirine ring is sensitive to heat and strong bases, necessitating mild reaction conditions (e.g., room temperature, inert atmosphere) .

  • Byproduct Formation: Competing reactions may yield epoxide derivatives, as observed in analogous syntheses .

Applications in Chemical Biology

Photoaffinity Labeling

The compound’s diazirine group undergoes UV-induced carbene formation (λ = 300–365 nm), enabling covalent crosslinking with proteins or nucleic acids . This property is exploited to:

  • Map ligand-binding sites in drug discovery.

  • Study transient protein-protein interactions .

Click Chemistry Compatibility

The primary amine (-NH₂) allows conjugation via:

  • Amide Coupling: Using carbodiimide reagents (e.g., EDC/NHS).

  • Schiff Base Formation: For immobilization on aldehyde-functionalized surfaces .

Table 2: Common Conjugation Strategies

StrategyReagentsApplication
Amide CouplingEDC, NHSBioconjugation
Reductive AminationNaBH₃CNProbe immobilization
Diazonium Salt FormationNaNO₂, HClSurface functionalization

Recent Research Advancements

TPDYNE Probes

Qian et al. (2023) functionalized steroids with analogous TPDYNE (trifluoromethylphenyl diazirine-alkyne) groups for studying neurosteroid-receptor interactions . The amine group in this compound could similarly enable modular probe design.

Epoxide Derivatives

A 2014 study synthesized 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane, demonstrating the feasibility of incorporating diazirines into epoxide scaffolds for crosslinking applications .

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